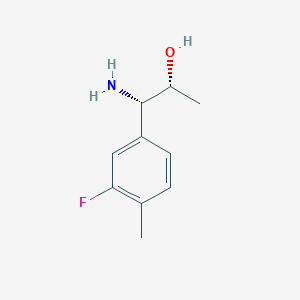

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Description

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position.

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |

InChI Key |

ICAGVSBRKORTNY-GMSGAONNSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H]([C@@H](C)O)N)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C)O)N)F |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Route: Reductive Amination of 3-fluoro-4-methylbenzaldehyde

- Starting materials:

- 3-fluoro-4-methylbenzaldehyde (commercially available or synthesized via selective fluorination and methylation of phenyl precursors)

- A chiral amine source or chiral auxiliary to induce (1S,2R) stereochemistry

- Reaction:

- Reductive amination of the aldehyde with an appropriate chiral amine or ammonia derivative

- Use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions to avoid racemization

- Outcome:

- Formation of the chiral amino alcohol intermediate with control over stereochemistry

- Purification:

- Column chromatography or crystallization to isolate the pure (1S,2R) isomer

Alternative Approach: Asymmetric Epoxide Ring Opening

- Synthesis of a chiral epoxide intermediate derived from the corresponding allylic alcohol or alkene bearing the 3-fluoro-4-methylphenyl substituent

- Nucleophilic ring opening with ammonia or amine nucleophiles under stereoselective conditions to yield the amino alcohol

- Catalysts or chiral ligands may be employed to favor the (1S,2R) configuration

Industrial Scale Considerations

- Optimization of solvent systems (e.g., methanol, ethanol, or dichloromethane) and temperature control to enhance yield and stereoselectivity

- Use of continuous flow reactors to improve reaction efficiency and scalability

- Rigorous quality control to ensure enantiomeric purity, including chiral HPLC and NMR analysis

Detailed Reaction Conditions and Parameters

| Step | Reagents / Conditions | Notes |

|---|---|---|

| Reductive Amination | 3-fluoro-4-methylbenzaldehyde, chiral amine, sodium triacetoxyborohydride, acetic acid, room temperature | Mild conditions to preserve stereochemistry |

| Epoxide Formation | Allylic alcohol precursor, m-CPBA or other peracid, low temperature | Generates chiral epoxide intermediate |

| Epoxide Ring Opening | Ammonia or primary amine, solvent (e.g., ethanol), catalyst (optional), controlled temperature | Stereoselective opening to amino alcohol |

| Purification | Silica gel chromatography, recrystallization | To isolate pure stereoisomer |

Comparative Analysis with Related Compounds

| Compound Name | Key Synthetic Step | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| (1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL | Reductive amination of 4-fluoro-2-methylbenzaldehyde | 183.22 | Fluorine at 4-position, methyl at 2-position |

| (1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL | Reductive amination of 3-fluoro-4-methoxybenzaldehyde | 199.22 | Methoxy substituent instead of methyl |

| (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL | Reductive amination of 3-fluoro-4-methylbenzaldehyde | Approx. 183.22 | Target compound with methyl and fluorine substituents |

This comparison highlights the adaptability of reductive amination methods to various substituted benzaldehydes to yield the desired chiral amino alcohols.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Stereochemical Control | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 3-fluoro-4-methylbenzaldehyde | Chiral amine, sodium triacetoxyborohydride | High (with chiral amine) | Simple, scalable | Requires chiral amine |

| Asymmetric Epoxide Opening | Chiral epoxide from allylic precursor | Ammonia or amine, catalyst | High (with chiral catalyst) | High stereoselectivity | Multi-step, catalyst cost |

| Industrial Continuous Flow | Same as above | Optimized solvents and catalysts | High (process control) | Efficient, scalable | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The amino group can be reduced to an amine using reducing agents such as sodium cyanoborohydride (NaBH3CN).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium cyanoborohydride (NaBH3CN), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of primary or secondary amines

Substitution: Formation of substituted amines or other functionalized derivatives

Scientific Research Applications

Overview

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, also known as a chiral amine, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its molecular formula and a molecular weight of approximately 183.22 g/mol. The presence of a fluorine atom and its chiral nature make it particularly interesting for applications in pharmaceuticals, agrochemicals, and cosmetic formulations.

Pharmaceutical Applications

1. Chiral Building Block in Drug Synthesis

The compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals. Its ability to introduce chirality into drug molecules is crucial for enhancing biological activity and reducing side effects. For example, it can be utilized in the synthesis of beta-blockers and other cardiovascular drugs, where chirality plays a significant role in efficacy and safety.

2. Antidepressant Development

Research indicates that derivatives of (1S,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-OL may exhibit antidepressant properties. Studies have shown that compounds with similar structures can interact with neurotransmitter systems in the brain, potentially leading to new treatments for depression and anxiety disorders.

3. Neurological Research

The compound's structural features allow it to interact with receptors involved in neurological pathways. Investigations into its effects on neurotransmitter release could lead to advancements in understanding neurological disorders such as schizophrenia or Parkinson's disease.

Agrochemical Applications

1. Pesticide Formulations

Due to its ability to affect biological systems, (1S,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-OL can be explored as an active ingredient in pesticide formulations. Its fluorinated structure may enhance the stability and efficacy of agrochemicals against pests while minimizing environmental impact.

2. Herbicide Development

The compound's specific interactions with plant biochemistry can be leveraged to develop herbicides that target specific weed species without harming crops. This selectivity is essential for sustainable agricultural practices.

Cosmetic Applications

1. Skin Care Formulations

In cosmetic science, (1S,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-OL can be incorporated into formulations aimed at improving skin hydration and texture. Its properties may enhance the sensory experience of topical products, making them more appealing to consumers.

2. Anti-Aging Products

The compound's potential antioxidant properties suggest that it could be beneficial in anti-aging formulations by combating oxidative stress on the skin. Studies exploring its effectiveness in stabilizing emulsions and enhancing product stability are ongoing.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Chiral building block for drug synthesis | Enhanced efficacy and reduced side effects |

| Antidepressant development | Potential new treatments for mood disorders | |

| Neurological research | Insights into treatment for neurological disorders | |

| Agrochemicals | Pesticide formulations | Increased efficacy against pests |

| Herbicide development | Selectivity for target weeds | |

| Cosmetics | Skin care formulations | Improved hydration and sensory experience |

| Anti-aging products | Combats oxidative stress |

Case Studies

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal investigated the antidepressant-like effects of compounds derived from (1S,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-OL. The research involved animal models subjected to behavioral tests that measure depressive symptoms after administration of the compound, showing promising results that warrant further exploration.

Case Study 2: Cosmetic Formulation Stability

Research conducted on the incorporation of (1S,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-OL into emulsion-based skin care products demonstrated improved stability and enhanced moisturizing properties compared to control formulations without the compound. The study utilized various analytical techniques to assess physical stability over time.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of (1S,2R)-configured amino alcohols with varying aryl substituents. Below is a comparative analysis of key analogs, focusing on substituent effects, molecular properties, and available research findings.

Structural and Molecular Properties

*Calculated molecular formula based on structural inference.

Biological Activity

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, also known by its CAS number 1213840-94-8, is a fluorinated amino alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a stereogenic center and a fluorinated aromatic ring, which may enhance its pharmacological properties compared to non-fluorinated analogs.

Chemical Structure and Properties

The molecular formula of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is C₁₀H₁₄FNO, with a molecular weight of 183.22 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Biological Activity Overview

The biological activity of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL can be categorized into several key areas:

1. Enzyme Inhibition

Fluorinated compounds often exhibit enhanced binding affinity towards various enzymes due to the unique electronic properties imparted by the fluorine atom. Studies have shown that similar compounds can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition can lead to anti-cancer effects by preventing cell proliferation.

2. Neurotransmitter Modulation

Compounds with similar structures have been investigated for their effects on neurotransmitter systems. The presence of an amino group allows for potential interactions with neurotransmitter receptors, which could modulate pathways involved in mood regulation and anxiety.

3. Antitumor Activity

Research indicates that fluorinated derivatives can exhibit significant antitumor properties. For instance, compounds that inhibit DHFR have been utilized in cancer therapies due to their ability to disrupt nucleotide synthesis in rapidly dividing cells.

Case Studies

Several studies have explored the biological activities of related fluorinated compounds:

- Study on DHFR Inhibition : A synthesized pyrido[2,3-d]pyrimidine derivative demonstrated high affinity for DHFR, leading to reduced cell viability in cancer cell lines . This suggests that (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL may possess similar inhibitory effects.

- Neurotransmitter Interaction : Research has indicated that fluorinated phenyl derivatives can enhance serotonin uptake inhibition compared to their non-fluorinated counterparts . This suggests a potential application in treating mood disorders.

Data Tables

The following table summarizes key findings related to the biological activity of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.